Allamcin

Cancer Chemotherapy Natural Product Cytotoxicity Iridoid Lactone SAR

Allamcin is a naturally occurring iridoid lactone isolated from the bark of Plumeria rubra (Apocynaceae). It possesses a characteristic exo-ethylidene moiety attached to a tetracyclic scaffold (molecular formula C13H14O5, MW 250.25 g/mol).

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 93452-23-4
Cat. No. B1240508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllamcin
CAS93452-23-4
Synonymsallamcin
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC=C1C2C3(C=CC4C3C(O2)OC(C4)O)OC1=O
InChIInChI=1S/C13H14O5/c1-2-7-10-13(18-11(7)15)4-3-6-5-8(14)16-12(17-10)9(6)13/h2-4,6,8-10,12,14H,5H2,1H3/b7-2-
InChIKeyDWWKELQVGKIHDR-UQCOIBPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allamcin (CAS 93452-23-4): Iridoid Lactone Identity and Pharmacognostic Profile


Allamcin is a naturally occurring iridoid lactone isolated from the bark of Plumeria rubra (Apocynaceae) [1]. It possesses a characteristic exo-ethylidene moiety attached to a tetracyclic scaffold (molecular formula C13H14O5, MW 250.25 g/mol) [2]. First characterized in bioactivity-directed fractionation studies, allamcin was identified as one of the cytotoxic principles of P. rubra alongside structurally related iridoids such as fulvoplumierin, allamandin, and plumericin [1]. Its procurement is primarily for research focused on antineoplastic iridoid structure-activity relationships, total synthesis, and chemical ecology studies.

Allamcin Procurement: Why Plumericin, Allamandin, or Fulvoplumierin Are Not Direct Replacements


Although allamcin, plumericin, allamandin, and fulvoplumierin share a common iridoid lactone core and are co-isolated from Plumeria species, they cannot be regarded as interchangeable for research or industrial applications. Crucially, allamcin lacks the C-4 carbomethoxy substituent present in allamandin and plumericin, a structural difference that directly impacts cytotoxic potency and selectivity profiles [1]. Furthermore, the presence of the exo-ethylidene group at C-11, which allamcin retains, has been identified as a structural prerequisite for cytotoxicity, while several co-occurring iridoids lacking this moiety (e.g., plumieride, allamcidins) are completely inactive [1]. The following quantitative evidence section demonstrates that even among active analogs, allamcin exhibits a distinct potency spectrum that cannot be extrapolated from its closest relatives.

Allamcin Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity, Synthetic Utility, and Structural Selectivity Data


Allamcin vs. Fulvoplumierin: Differential Cytotoxicity Across a Standardized NCI Panel

In the original bioactivity-directed fractionation study by Kardono et al. (1990), allamcin [2] and fulvoplumierin [1] were evaluated head-to-head against a panel of seven cancer cell lines using ED50 determination. Allamcin displayed markedly superior potency against breast cancer cells (ED50 = 0.1 μg/mL) compared to fulvoplumierin (ED50 = 3.5 μg/mL), representing a 35-fold difference [1][2]. Allamcin also showed greater potency against colon cancer (ED50 = 0.3 vs. 1.3 μg/mL), lung cancer (ED50 = 1.2 vs. 3.0 μg/mL), KB cells (ED50 = 0.3 vs. 4.6 μg/mL), fibrosarcoma (ED50 = 3.1 vs. 3.4 μg/mL), and P-388 leukemia (ED50 = 0.2 vs. 2.5 μg/mL). The only cell line where fulvoplumierin exhibited a marginally lower ED50 was melanoma (0.7 vs. 0.9 μg/mL), though this difference is within typical assay variability [1][2].

Cancer Chemotherapy Natural Product Cytotoxicity Iridoid Lactone SAR

Allamcin Serves as a Formal Synthetic Precursor to Plumericin and Allamandin: A Strategic Procurement Advantage

A total synthesis of (±)-allamcin was reported by Trost et al. (2001). Critically, this synthesis also constitutes formal syntheses of plumericin and allamandin, as allamcin has been previously demonstrated to be convertible into both compounds [1][2]. This establishes allamcin as a strategic intermediate: procuring allamcin provides access to two additional biologically active iridoids through established chemical transformations. By contrast, procurement of plumericin or allamandin individually does not grant the same synthetic divergence. This attribute is unique among the Plumeria-derived iridoids and has direct implications for medicinal chemistry laboratories seeking to build focused iridoid libraries.

Total Synthesis Iridoid Chemistry Antileukemic Agents

Structural Determinant of Cytotoxicity: The exo-Ethylidene Moiety Retained in Allamcin Is Required for Activity

The Kardono et al. (1990) study evaluated eleven iridoids from P. rubra for cytotoxic activity. All six active compounds (fulvoplumierin, allamcin, allamandin, 2,5-dimethoxy-p-benzoquinone, plumericin, liriodendrin) demonstrated general cytotoxicity, while five additional iridoids—15-demethylplumieride, plumieride, α-allamcidin, β-allamcidin, and 13-O-trans-p-coumaroylplumieride—were completely inactive (ED50 > 50 μg/mL) [1]. The authors proposed that the exo-ethylidene group at C-11 is a structural requirement for activity, given that all inactive compounds lack this moiety despite otherwise high structural homology. Allamcin retains this essential exo-ethylidene group, whereas the inactive plumieride and allamcidin analogs do not. This structural rationale reinforces the irreplaceability of allamcin when the exo-ethylidene pharmacophore is required for biological activity.

Structure-Activity Relationship Iridoid Pharmacophore Cytotoxicity Determinants

Antimicrobial Screening Indicates Broad-Spectrum Activity of Allamcin Relative to Co-Occurring Iridoids

Kuigoua et al. (2010) isolated allamcin alongside 24 known compounds from the stem bark of Plumeria rubra and tested thirteen of these compounds for antifungal, antialgal, and antibacterial activities [1]. The study reported that all but one of the thirteen tested compounds exhibited antimicrobial effects, implying that allamcin was among the active constituents [1]. Although specific MIC values were not individually tabulated for allamcin in the accessible abstract, the broad-spectrum activity classification places allamcin in the active subset of Plumeria iridoids. This provides an orthogonal differentiation axis: allamcin is not merely a cytotoxic agent but also a candidate for antimicrobial studies, whereas several structurally similar iridoids such as plumieride and allamcidins are reportedly inactive in both cytotoxicity and antimicrobial assays [1][2].

Antimicrobial Natural Products Antifungal Agents Plumeria rubra Phytochemistry

Allamcin Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Breast Cancer Cytotoxicity Screening: Prioritizing Allamcin Over Fulvoplumierin

In vitro screening programs targeting breast cancer cell lines should prioritize allamcin over fulvoplumierin based on the 35-fold potency advantage (ED50 0.1 vs. 3.5 μg/mL) established in the Kardono et al. 1990 head-to-head panel [1]. This differential is sufficiently large to impact hit-to-lead progression decisions.

Iridoid Library Synthesis: Allamcin as a Divergent Intermediate

Medicinal chemistry laboratories engaged in the total synthesis or semi-synthesis of antileukemic iridoid lactones can utilize allamcin as a central intermediate to access both plumericin and allamandin, maximizing scaffold diversity from a single procurement [2]. This strategic advantage is not offered by procurement of plumericin or allamandin individually.

Pharmacophore Validation Studies: Confirming exo-Ethylidene Requirement

Studies designed to validate the exo-ethylidene moiety as a pharmacophoric requirement for iridoid cytotoxicity should employ allamcin as a positive control, given its retention of this moiety alongside demonstrated potency (ED50 range 0.1–3.1 μg/mL), while using plumieride or allamcidins as matched negative controls (ED50 > 50 μg/mL) [1].

Dual Cytotoxic-Antimicrobial Research Programs

Investigators pursuing compounds with both anticancer and antimicrobial properties can exploit allamcin's documented activity in both cytotoxicity and antimicrobial screening panels, a dual profile not shared by several structurally related Plumeria iridoids [1][3]. This reduces the need to procure separate compounds for each assay endpoint.

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